molecular formula C20H18 B14442783 1,5-Dimethyl-2,3-diphenylbenzene CAS No. 73935-73-6

1,5-Dimethyl-2,3-diphenylbenzene

Cat. No.: B14442783
CAS No.: 73935-73-6
M. Wt: 258.4 g/mol
InChI Key: YELBJOBDSYELHT-UHFFFAOYSA-N
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Description

1,5-Dimethyl-2,3-diphenylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with two methyl groups and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-2,3-diphenylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with appropriate alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized catalysts to achieve higher yields and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-2,3-diphenylbenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at temperatures below 50°C.

    Sulfonation: Fuming sulfuric acid (H2SO4) at room temperature.

    Halogenation: Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Major Products Formed

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-2,3-diphenylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The presence of methyl and phenyl groups influences the reactivity and orientation of substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethylbenzene (o-Xylene)
  • 1,3-Dimethylbenzene (m-Xylene)
  • 1,4-Dimethylbenzene (p-Xylene)
  • 1,2-Diphenylbenzene (o-Terphenyl)
  • 1,3-Diphenylbenzene (m-Terphenyl)
  • 1,4-Diphenylbenzene (p-Terphenyl)

Uniqueness

1,5-Dimethyl-2,3-diphenylbenzene is unique due to the specific positioning of its methyl and phenyl groups, which affects its chemical reactivity and physical properties. This compound’s structure allows for unique interactions in chemical reactions, making it valuable for specific applications in research and industry .

Properties

CAS No.

73935-73-6

Molecular Formula

C20H18

Molecular Weight

258.4 g/mol

IUPAC Name

1,5-dimethyl-2,3-diphenylbenzene

InChI

InChI=1S/C20H18/c1-15-13-16(2)20(18-11-7-4-8-12-18)19(14-15)17-9-5-3-6-10-17/h3-14H,1-2H3

InChI Key

YELBJOBDSYELHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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